molecular formula C22H30O5 B12374528 6-Alpha-Methyl-Prednisolone-d4

6-Alpha-Methyl-Prednisolone-d4

Cat. No.: B12374528
M. Wt: 378.5 g/mol
InChI Key: VHRSUDSXCMQTMA-FCSTWSDUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Alpha-Methyl-Prednisolone-d4 is a deuterated labeled version of 6-Alpha-Methyl-Prednisolone. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes. The incorporation of stable heavy isotopes like deuterium into drug molecules can significantly affect their pharmacokinetic and metabolic profiles .

Preparation Methods

The preparation of 6-Alpha-Methyl-Prednisolone-d4 involves several synthetic routes and reaction conditions. One common method starts with the etherification of a compound, followed by methynation, hydrogenation, fermentation dehydrogenation, bromination, and debromination . These steps are carefully controlled to ensure the correct incorporation of deuterium atoms into the final product. Industrial production methods often involve large-scale synthesis under controlled conditions to maintain the purity and stability of the compound .

Chemical Reactions Analysis

6-Alpha-Methyl-Prednisolone-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, bromine, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions can lead to the formation of deuterated alcohols .

Scientific Research Applications

6-Alpha-Methyl-Prednisolone-d4 has a wide range of scientific research applications. In chemistry, it is used as a tracer for studying reaction mechanisms and kinetics. In biology, it helps in understanding metabolic pathways and enzyme activities. In medicine, it is used to study the pharmacokinetics and pharmacodynamics of corticosteroids. Additionally, it has applications in the pharmaceutical industry for drug development and quality control .

Mechanism of Action

The mechanism of action of 6-Alpha-Methyl-Prednisolone-d4 is similar to that of its non-deuterated counterpart. It binds to glucocorticoid receptors, leading to changes in gene expression that result in anti-inflammatory and immunosuppressive effects. The binding of the compound to the receptor mediates changes in gene expression, leading to multiple downstream effects over hours to days .

Comparison with Similar Compounds

6-Alpha-Methyl-Prednisolone-d4 is unique due to the incorporation of deuterium atoms, which can affect its pharmacokinetic and metabolic profiles. Similar compounds include 6-Alpha-Methyl-Prednisolone, prednisolone, and methylprednisolone. These compounds share similar structures and mechanisms of action but differ in their pharmacokinetic properties and metabolic stability .

Properties

Molecular Formula

C22H30O5

Molecular Weight

378.5 g/mol

IUPAC Name

(6S,10R,11S,13S,17R)-9,11,12,12-tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-6,7,8,14,15,16-hexahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14?,15?,17-,19?,20-,21-,22-/m0/s1/i10D2,17D,19D

InChI Key

VHRSUDSXCMQTMA-FCSTWSDUSA-N

Isomeric SMILES

[2H][C@@]1(C([C@]2(C(CC[C@@]2(C(=O)CO)O)C3C1([C@]4(C=CC(=O)C=C4[C@H](C3)C)C)[2H])C)([2H])[2H])O

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O

Origin of Product

United States

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